

# Application Notes & Protocols: Development of Shikonin-Based Formulations for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Shikokianin |           |
| Cat. No.:            | B15593788   | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

### 1. Introduction

Shikonin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant scientific interest for its wide spectrum of pharmacological activities.[1] It is particularly noted for its potent anti-inflammatory, antioxidant, antimicrobial, and wound-healing properties, making it a promising candidate for treating various skin diseases such as psoriasis, atopic dermatitis, and skin wounds.[2][3][4][5]

Despite its therapeutic potential, the clinical application of Shikonin in topical formulations is significantly hampered by several challenges. These include poor water solubility, rapid metabolism, potential for skin sensitization, and low bioavailability, which limit its penetration into the skin and overall efficacy.[1][6][7] To overcome these limitations, advanced formulation strategies, particularly nano-based drug delivery systems, have been developed. These systems, including nanoparticles, liposomes, nanoemulsions, and hydrogels, aim to enhance Shikonin's solubility, improve its stability, control its release, and increase its permeation through the skin barrier, thereby boosting its therapeutic effect.[1][5][8]

This document provides detailed protocols for the preparation, characterization, and evaluation of Shikonin-based nanoformulations for topical delivery, along with a summary of its mechanisms of action.



## 2. Key Mechanisms of Action for Topical Shikonin

Shikonin exerts its therapeutic effects on the skin through multiple signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory cytokines, which are key mediators in skin conditions like psoriasis and dermatitis. Shikonin has been shown to suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is often activated by cytokines like Interleukin-17 (IL-17) to promote keratinocyte hyperproliferation in psoriasis.[2][9][10] By inhibiting this pathway, Shikonin can reduce epidermal thickening and inflammation.[10] Additionally, Shikonin modulates other critical inflammatory pathways, including NF- $\kappa$ B and HIF-1 $\alpha$ , to decrease the expression of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[11][12][13][14]

## Click to download full resolution via product page

## 3. Formulation Development Workflow

The development of a topical Shikonin formulation follows a logical progression from initial design and preparation to comprehensive characterization and efficacy testing. The goal of nanoencapsulation is to address the inherent physicochemical challenges of Shikonin to improve its therapeutic performance.

// Connections Shikonin -> Solubility [color="#5F6368"]; Shikonin -> Bioavailability [color="#5F6368"]; {Solubility, Bioavailability} -> Nano [color="#5F6368"]; Nano -> {ImprovedSol, Penetration, Release} [color="#5F6368"]; {ImprovedSol, Penetration, Release} -> Efficacy [color="#5F6368"]; } Caption: Logical workflow from problem to solution in Shikonin formulation.

## 4. Experimental Protocols

The following protocols provide step-by-step methodologies for the creation and evaluation of a Shikonin-loaded nanoparticle hydrogel, a common strategy for enhancing topical delivery.

// Nodes P1 [label="Protocol 1:\nPreparation of\nShikonin-PLGA\nNanoparticles (SH-NPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Protocol 2:\nPreparation of\nSH-NP-Loaded\nHydrogel (SH-NPs-Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; P3



[label="Protocol 3:\nPhysicochemical\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; P4 [label="Protocol 4:\nIn Vitro\nDrug Release", fillcolor="#F1F3F4", fontcolor="#202124"]; P5 [label="Protocol 5:\nIn Vivo\nEfficacy Evaluation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges P1 -> P2 [label="Incorporate NPs\ninto Gel Base", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; P1 -> P3 [label="Characterize NPs", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; P2 -> P4 [label="Test Gel\nFormulation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; P2 -> P5 [label="Test Gel\nFormulation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } Caption: Experimental workflow for Shikonin formulation development.

## Protocol 1: Preparation of Shikonin-Loaded PLGA Nanoparticles (SH-NPs)

This protocol describes the emulsion-solvent evaporation method to encapsulate hydrophobic Shikonin within biodegradable PLGA nanoparticles.[7][15]

### Materials:

- Shikonin (≥98% purity)
- Poly(lactic-co-glycolic acid) (PLGA, 50:50)
- Polyvinyl alcohol (PVA)
- Dichloromethane (DCM)
- Deionized water
- Magnetic stirrer, Probe sonicator, Rotary evaporator, Centrifuge

### Method:

 Prepare Organic Phase: Dissolve 10 mg of Shikonin and 100 mg of PLGA in 5 mL of dichloromethane. Sonicate briefly until fully dissolved.



- Prepare Aqueous Phase: Dissolve 100 mg of PVA in 20 mL of deionized water (0.5% w/v solution) by stirring at room temperature.
- Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring (e.g., 800 rpm) on a magnetic stirrer.
- Sonication: Immediately sonicate the mixture using a probe sonicator on an ice bath for 3-5 minutes at 60-80 W power to form a nano-emulsion (o/w).
- Solvent Evaporation: Transfer the nano-emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35-40°C for 2-3 hours.
- Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.
- Storage/Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and either store at 4°C for immediate use or lyophilize for long-term storage.

## Protocol 2: Preparation of SH-NP-Loaded Hydrogel (SH-NPs-Gel)

This protocol details the incorporation of the prepared SH-NPs into a carbomer-based hydrogel suitable for topical application.[15][16]

### Materials:

- Lyophilized Shikonin-PLGA Nanoparticles (SH-NPs) from Protocol 1
- Carbopol 934 (or similar carbomer)
- Triethanolamine (TEA) or 0.1% NaOH



- Glycerin
- Deionized water
- Mechanical stirrer

#### Method:

- Disperse Carbopol: Slowly sprinkle 1 g of Carbopol 934 into 90 mL of deionized water while stirring continuously with a mechanical stirrer until a uniform, lump-free dispersion is formed.
   Allow it to hydrate completely for at least 2 hours.
- Add Components: To the Carbopol dispersion, add 5 mL of glycerin (as a humectant) and stir until uniform.
- Incorporate SH-NPs: Disperse a quantity of lyophilized SH-NPs equivalent to the desired final Shikonin concentration (e.g., 0.1% w/w) into the gel base. Stir at a low speed to avoid introducing air bubbles until the nanoparticles are evenly distributed.
- Neutralization: Adjust the pH of the gel to ~6.5-7.0 by adding TEA or 0.1% NaOH dropwise while stirring. The dispersion will thicken into a clear or slightly opalescent hydrogel.
- Final Volume and Storage: Add deionized water to make up the final volume to 100 g. Store the prepared hydrogel in an airtight container at room temperature, protected from light.

## Protocol 3: Physicochemical Characterization of Formulations

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Method: Dilute the SH-NP suspension with deionized water and analyze using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
- Purpose: To determine the average size, size distribution, and surface charge of the nanoparticles. A narrow PDI (<0.3) indicates a homogenous population. Zeta potential predicts the stability of the colloidal suspension.[7]



- 2. Encapsulation Efficiency (EE) and Drug Loading (DL):
- Method:
  - Centrifuge a known amount of the SH-NP suspension.
  - Measure the concentration of free Shikonin in the supernatant using UV-Vis spectrophotometry or HPLC at its maximum absorbance wavelength.
  - Calculate EE and DL using the following formulas:
    - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
    - DL (%) = [(Total Drug Free Drug) / Weight of Nanoparticles] x 100
- Purpose: To quantify the amount of drug successfully encapsulated within the nanoparticles.
   [15][17]
- 3. Morphological Analysis:
- Method: Visualize the SH-NPs using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
- Purpose: To observe the shape and surface morphology of the prepared nanoparticles.[18]

## **Protocol 4: In Vitro Drug Release Study**

This protocol uses a Franz diffusion cell to simulate drug release from the formulation through a membrane.[17]

## Apparatus & Materials:

- Franz diffusion cells
- Synthetic membrane (e.g., dialysis membrane MWCO 8-14 kDa)
- Phosphate Buffered Saline (PBS, pH 7.4) containing a solubilizer (e.g., 10% ethanol or 0.5%
   Tween 80) to maintain sink conditions



· Magnetic stirrer hot plate, Syringes

#### Method:

- Setup: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
- Receptor Phase: Fill the receptor compartment with the PBS release medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at  $37 \pm 0.5$ °C with constant stirring.
- Sample Application: Accurately weigh and apply a known amount of the SH-NPs-Gel (~1 g)
   onto the surface of the membrane in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.
- Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, prewarmed release medium.
- Analysis: Analyze the concentration of Shikonin in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
- Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

## Protocol 5: In Vivo Efficacy Evaluation in an Imiquimod-Induced Psoriasis Mouse Model

This protocol describes a common animal model to assess the anti-psoriatic efficacy of topical formulations.[10][19]

## Animals & Materials:

- BALB/c mice (6-8 weeks old)
- Imiquimod cream (5%)



- SH-NPs-Gel, Placebo Gel (without SH-NPs), and a positive control (e.g., a commercial corticosteroid cream)
- Calipers, Digital camera

#### Method:

- Acclimatization: Allow mice to acclimatize for one week before the experiment.
- Model Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of each mouse for 6-7 consecutive days.
- Grouping: Divide the mice into groups (n=6-8 per group):
  - Naive Control (no treatment)
  - Model Control (IMQ + Placebo Gel)
  - Shikonin Formulation Group (IMQ + SH-NPs-Gel)
  - Positive Control Group (IMQ + commercial cream)
- Treatment: Starting from day 3 or 4 of induction, apply the respective topical formulations to the dorsal skin daily, a few hours after the imiquimod application.
- Evaluation (PASI Score): Daily, score the severity of the skin lesions based on the Psoriasis
  Area and Severity Index (PASI) criteria: erythema (redness), scaling, and thickness. Each
  parameter is scored from 0 (none) to 4 (very marked). The cumulative score is the sum of
  these three parameters.[12][20]
- Endpoint Analysis: At the end of the experiment (e.g., day 7 or 8), euthanize the mice.
  - Histology: Excise the dorsal skin, fix in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of proinflammatory cytokines (e.g., IL-17, TNF-α, IL-1β) using ELISA or qPCR.[11]



## 5. Data Presentation

Quantitative data from formulation characterization and efficacy studies should be summarized for clear comparison.

Table 1: Example Physicochemical Properties of Shikonin Nanoformulations

| Formulati<br>on Type         | Average<br>Particle<br>Size (nm) | PDI  | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(EE%) | Drug<br>Loading<br>(DL%) | Referenc<br>e |
|------------------------------|----------------------------------|------|---------------------------|------------------------------------------|--------------------------|---------------|
| SH-PLGA<br>Nanoparti<br>cles | 185.3 ±<br>5.2                   | 0.15 | -21.4 ± 1.8               | ~80%                                     | ~7.4%                    | [15]          |
| SH-β-<br>Cyclodextri<br>n    | 203.0 ±<br>21.3                  | N/A  | -14.4 ± 0.5               | 65.9 ±<br>7.1%                           | N/A                      | [17]          |

| SH-NPs in Hydrogel | 210.6  $\pm$  8.1 | 0.21 | -19.5  $\pm$  2.3 | N/A | N/A | [11] |

Table 2: Example In Vivo Efficacy Data in Psoriasis Mouse Models



| Formulation            | Animal Model             | Key Outcome<br>Measures                                                                | Results                                                                                                                              | Reference |
|------------------------|--------------------------|----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| SH-PLGA NP<br>Hydrogel | IMQ-induced<br>Psoriasis | PASI Score,<br>Epidermal<br>Thickness,<br>Cytokine<br>Levels (IL-17A,<br>TNF-α, IL-1β) | Significantly reduced PASI score and epidermal thickness. Decreased levels of proinflammatory cytokines compared to the model group. | [11]      |
| Shikonin<br>Ointment   | IMQ-induced<br>Psoriasis | PASI Score, K17<br>Expression,<br>CEBPD<br>Expression                                  | Markedly lowered PASI scores. Restored expression of the tumor suppressor CEBPD and reduced the psoriasis marker K17.                | [10]      |

| Shikonin + Methotrexate | IMQ-induced Psoriasis | PASI Score, Epidermal Thickness, Macrophage Polarization | Reduced erythema and PASI scores. Decreased epidermal thickness and regulated M1/M2 macrophage polarization. |[20] |

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. tmrjournals.com [tmrjournals.com]
- 2. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkannins and shikonins: a new class of wound healing agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 5. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies and Therapeutic Applications of Shikonin and Related Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikonin-Loaded Nanoparticles Attenuate Particulate Matter-Induced Skin Injury by Inhibiting Oxidative Stress and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin, a naphthalene ingredient: Therapeutic actions, pharmacokinetics, toxicology, clinical trials and pharmaceutical researches PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Shikonin inhibits CEBPD downregulation in IL-17-treated HaCaT cells and in an imiquimod-induced psoriasis model PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin-loaded PLGA nanoparticles: A promising strategy for psoriasis treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Qingxiong Ointment and its Active Ingredient, Shikonin Treat Psoriasis through HIF-1 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Shikonin-loaded PLGA nanoparticles: A promising strategy for psoriasis treatment PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shikonin delivery strategy through alkali-crosslinked polyvinyl alcohol hydrogel promotes effective wound healing New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Study on the Antioxidant Effect of Shikonin-Loaded β-Cyclodextrin Forming Host–Guest Complexes That Prevent Skin from Photoaging PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]







- 19. researchgate.net [researchgate.net]
- 20. Shikonin combined with methotrexate regulate macrophage polarization to treat psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Development of Shikonin-Based Formulations for Topical Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593788#development-of-shikonin-based-formulations-for-topical-application]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com